2-[(3-Phenylpropanoyl)amino]-3-thiophenecarboxamide is a synthetic organic compound belonging to the class of thiophene carboxamides. These compounds are characterized by a thiophene ring substituted with a carboxamide group. While not naturally occurring, 2-[(3-phenylpropanoyl)amino]-3-thiophenecarboxamide serves as a valuable research tool for its ability to inhibit IκB kinase 2 (IKK-2). []
The molecular structure of 2-[(3-phenylpropanoyl)amino]-3-thiophenecarboxamide is characterized by a thiophene ring substituted at the 2- and 3-positions. The 2-position is substituted with an amide group derived from 3-phenylpropanoic acid, and the 3-position is substituted with a carboxamide group. The presence of these functional groups contributes to the compound's polarity and its ability to engage in hydrogen bonding interactions. []
2-[(3-phenylpropanoyl)amino]-3-thiophenecarboxamide acts as a potent and selective inhibitor of IKK-2. [] IKK-2 is a key enzyme involved in the activation of the nuclear factor-κB (NF-κB) signaling pathway. NF-κB is a transcription factor that regulates the expression of genes involved in inflammation, immunity, cell survival, and proliferation. By inhibiting IKK-2, 2-[(3-phenylpropanoyl)amino]-3-thiophenecarboxamide prevents the phosphorylation and degradation of IκB proteins, ultimately blocking the translocation of NF-κB to the nucleus and suppressing the expression of pro-inflammatory genes. []
2-[(3-Phenylpropanoyl)amino]-3-thiophenecarboxamide is primarily utilized in scientific research to investigate the role of the NF-κB signaling pathway in various biological processes, particularly inflammation and immunity. By inhibiting IKK-2, the compound provides a valuable tool to dissect the downstream effects of NF-κB activation and explore its therapeutic potential in inflammatory diseases. []
Studies have demonstrated the efficacy of 2-[(3-phenylpropanoyl)amino]-3-thiophenecarboxamide (TPCA-1) in attenuating murine collagen-induced arthritis (CIA), a model for rheumatoid arthritis. Prophylactic administration of TPCA-1 significantly reduced disease severity and delayed disease onset in a dose-dependent manner. This protective effect was comparable to the effects of etanercept, a clinically used antirheumatic drug. TPCA-1 exerted its therapeutic benefit by reducing the levels of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α, and interferon-γ) in paw tissue and inhibiting collagen-induced T cell proliferation. []
CAS No.: 37209-30-6
CAS No.: 137705-39-6
CAS No.: 16032-02-3
CAS No.: 1934-49-2
CAS No.: